molecular formula C11H9NO3 B12575535 5-acetyl-1H-indole-3-carboxylic acid CAS No. 626234-82-0

5-acetyl-1H-indole-3-carboxylic acid

Cat. No.: B12575535
CAS No.: 626234-82-0
M. Wt: 203.19 g/mol
InChI Key: VQMAPUYWOXIRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

5-acetyl-1H-indole-3-carboxylic acid has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in cell signaling and metabolic pathways.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing various biological processes. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and mood regulation .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • Indole-3-acetic acid
  • Indole-3-aldehyde

Uniqueness

5-acetyl-1H-indole-3-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity and its interactions with biological targets, making it a valuable molecule for research and therapeutic applications .

Properties

CAS No.

626234-82-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-acetyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6(13)7-2-3-10-8(4-7)9(5-12-10)11(14)15/h2-5,12H,1H3,(H,14,15)

InChI Key

VQMAPUYWOXIRLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.